molecular formula C25H22Br2N2O4 B405209 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole CAS No. 328540-62-1

3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B405209
CAS No.: 328540-62-1
M. Wt: 574.3g/mol
InChI Key: LBVVHUPWMSHOCK-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with bromophenyl and trimethoxybenzoyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone precursor is often prepared by the Claisen condensation of appropriate esters.

    Acylation: The trimethoxybenzoyl group is introduced via Friedel-Crafts acylation, using trimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group in the trimethoxybenzoyl moiety can be achieved using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols or reduced carbonyl compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its brominated phenyl rings make it a versatile intermediate for further functionalization.

Biology

Biologically, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties, due to the presence of the pyrazole ring and the trimethoxybenzoyl group.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for modifications that can enhance its pharmacological properties.

Industry

Industrially, this compound might be used in the synthesis of advanced materials or as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The trimethoxybenzoyl group could enhance its ability to cross cell membranes, while the pyrazole ring might interact with specific protein sites.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole: Similar structure but with chlorine atoms instead of bromine.

    3,5-bis(4-bromophenyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazole: Similar structure but with fewer methoxy groups.

Uniqueness

The presence of bromine atoms in 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole makes it more reactive in substitution reactions compared to its chlorinated analogs. The additional methoxy group in the trimethoxybenzoyl moiety can also influence its solubility and reactivity, making it distinct from compounds with fewer methoxy groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Br2N2O4/c1-31-22-12-17(13-23(32-2)24(22)33-3)25(30)29-21(16-6-10-19(27)11-7-16)14-20(28-29)15-4-8-18(26)9-5-15/h4-13,21H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVVHUPWMSHOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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